Lipophilicity Shift: 8-Fluoro Substitution Increases LogP by 0.14 vs. Unsubstituted Naphthalene-2-boronic Acid
The 8-fluoro substituent on (8-fluoronaphthalen-2-yl)boronic acid increases the computed octanol-water partition coefficient (LogP) to 0.66, compared with 0.52 for unsubstituted naphthalene-2-ylboronic acid [1]. This ΔLogP of +0.14 indicates moderately enhanced lipophilicity, which may influence membrane permeability and pharmacokinetic properties of downstream products incorporating this fragment.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.66 (computed) |
| Comparator Or Baseline | Naphthalene-2-ylboronic acid: LogP = 0.52 (computed) |
| Quantified Difference | ΔLogP = +0.14 (27% increase in lipophilicity) |
| Conditions | Computed LogP values from ChemSrc database; experimental validation not available |
Why This Matters
Higher lipophilicity can improve cell permeability of drug candidates incorporating this fragment, making the 8-fluoro isomer preferred over the unsubstituted analog in medicinal chemistry programs where bioavailability is a concern.
- [1] 0elem.com. (n.d.). Naphthalen-2-ylboronic acid – LogP data. Retrieved from https://www.0elem.com View Source
